molecular formula C11H9NO3 B11894201 4-Hydroxyquinoline-8-acetic acid

4-Hydroxyquinoline-8-acetic acid

Cat. No.: B11894201
M. Wt: 203.19 g/mol
InChI Key: YPCMDFBZAUVSBC-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-8-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of anilines using malonic acid equivalents, which can be further modified by various specialized methods . Another method involves the reaction of anthranilic acid derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-8-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents to the quinoline ring .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Comparison: 4-Hydroxyquinoline-8-acetic acid is unique due to its specific functional groups, which confer distinct biological activities compared to other quinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal chelation properties, this compound exhibits additional biological activities such as antimicrobial and anticancer effects . This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-8-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-9-4-5-12-11-7(6-10(14)15)2-1-3-8(9)11/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

YPCMDFBZAUVSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=CN2)CC(=O)O

Origin of Product

United States

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